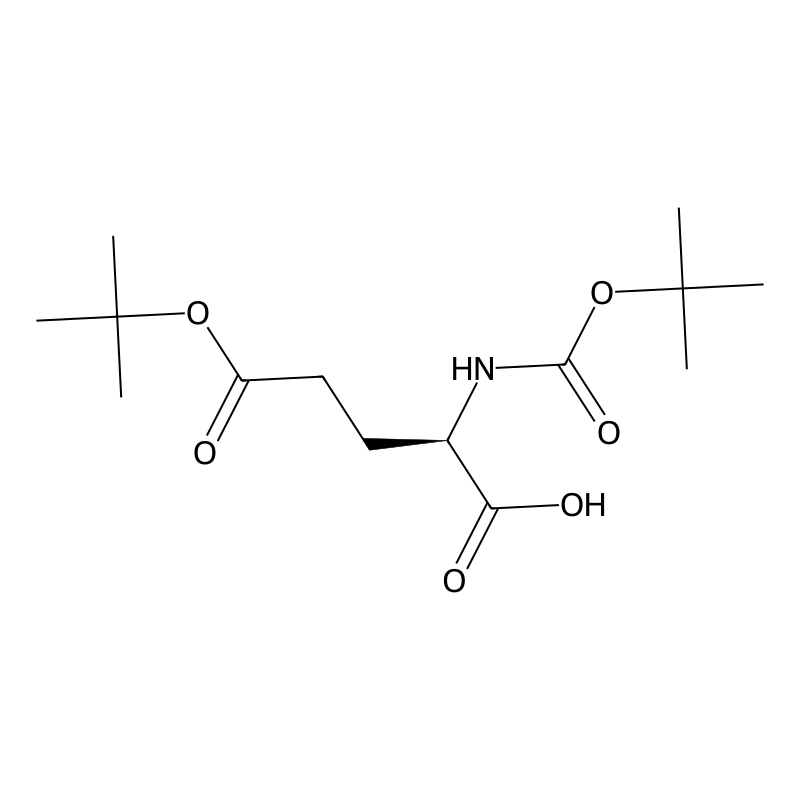Boc-D-Glu(OtBu)-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Peptide Synthesis:
- Boc-D-Glu(OtBu)-OH serves as a protected amino acid building block. The Boc (tert-butyloxycarbonyl) group safeguards the amino acid's N-terminus during peptide chain assembly, while the tert-butyl ester protects the carboxylic acid side chain.
- This protection scheme allows for the stepwise incorporation of D-glutamic acid into peptides using standard coupling methods. The Boc group can be selectively removed under acidic conditions, while the tert-butyl ester can be cleaved using stronger acids or specific enzymes.
Synthesis of D-Glutamic Acid Derivatives:
- Boc-D-Glu(OtBu)-OH can be used as a starting material for the synthesis of various D-glutamic acid derivatives. The protected functionalities enable selective modifications at the amino or carboxylic acid groups.
- For instance, the tert-butyl ester group can be converted to amides, allowing the conjugation of D-glutamic acid to other molecules of interest.
Studies on Stereochemistry:
- The D-enantiomer of glutamic acid plays a crucial role in various biological processes. Boc-D-Glu(OtBu)-OH provides a stereochemically pure source of D-glutamic acid for studying its interactions with enzymes, receptors, and other biomolecules.
- This is particularly important in understanding the specific functions of D-glutamic acid compared to its L-enantiomer.
Protein Engineering:
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester, commonly referred to as Boc-D-Glu(OtBu), is an organic compound that plays a significant role in organic synthesis, particularly in peptide chemistry. This compound is derived from D-glutamic acid, featuring a tert-butoxycarbonyl protecting group on the amino group and a tert-butyl ester on the carboxyl group. Boc-D-Glu(OtBu) appears as a solid, odorless substance at room temperature and demonstrates solubility in organic solvents such as dimethylformamide and dichloromethane .
The molecular formula of Boc-D-Glu(OtBu) is C₁₄H₂₅N₁O₆, with a molecular weight of 303.35 g/mol. Its structure allows it to function effectively as a building block in solid-phase peptide synthesis (SPPS), where it serves as an N-terminal protected amino acid .
- Substitution Reactions: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, yielding the free amino acid.
- Hydrolysis: The tert-butyl ester can be hydrolyzed under basic conditions to produce the corresponding carboxylic acid.
- Coupling Reactions: Boc-D-Glu(OtBu) can participate in peptide coupling reactions, where it is combined with other amino acids to form peptides .
These reactions highlight the compound's versatility in synthetic organic chemistry.
While Boc-D-Glu(OtBu) itself does not exhibit specific biological activity as it primarily acts as a building block, the D-glutamic acid unit incorporated into synthesized peptides can influence their biological properties. Depending on its position within a peptide sequence, it may affect various biological activities such as hormone secretion, energy metabolism during exercise, and cognitive performance under stress.
The synthesis of Boc-D-Glu(OtBu) typically involves the reaction of D-glutamic acid with tert-butyl chloroformate in the presence of a base. The steps generally include:
- Protection of the Amino Group: D-glutamic acid is reacted with tert-butoxycarbonyl chloride to form the Boc-protected amino acid.
- Esterification: The carboxylic acid group is then esterified using tert-butanol to yield Boc-D-Glu(OtBu) .
This method ensures that both functional groups are appropriately modified for subsequent reactions.
Boc-D-Glu(OtBu) finds extensive applications in:
- Solid-Phase Peptide Synthesis (SPPS): It serves as a crucial building block for synthesizing peptides containing glutamate residues.
- Organic Synthesis: The compound is used for creating various derivatives and complex molecules in pharmaceutical research.
- Biochemical Studies: Its derivatives are employed in studies related to protein interactions and enzymatic activities .
Interaction studies involving Boc-D-Glu(OtBu) focus on its role within synthesized peptides. The D-glutamic acid unit can affect how peptides interact with biological targets, potentially influencing their efficacy and specificity. Research into these interactions often examines how modifications at specific positions within peptides alter their biological functions and receptor binding affinities .
Boc-D-Glu(OtBu) shares structural similarities with several other compounds that also serve as amino acid derivatives or building blocks in peptide synthesis. Here are some comparable compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate | 7750-42-7 | 0.98 |
| (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | 7750-45-0 | 0.97 |
| (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid | 45214-91-3 | 0.98 |
The uniqueness of Boc-D-Glu(OtBu) lies in its specific structure that combines both protective groups effectively while retaining the functional properties of D-glutamic acid for peptide synthesis applications.








